Tosylethyl-PE2I
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Overview
Description
Tosylethyl-PE2I is a chemical compound with the molecular formula C27H32INO5S and a molecular weight of 609.52 g/mol . It is known for its applications in scientific research, particularly in the field of neurochemistry. The compound is characterized by its light yellow to yellow sticky solid form and is hygroscopic in nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tosylethyl-PE2I is synthesized from Ecgonidine Methyl Ester, which is a metabolite of cocaine . The synthesis involves the reaction of (E)-N-3-(iodoprop-2-enyl)-2E-carboxy-3E-(p-tolyl)-nortropan with 1,2-bis(tosyloxy)ethane . The reaction conditions typically include the use of solvents such as chloroform, ethanol, and methanol, where the compound is sparingly soluble .
Industrial Production Methods
The industrial production of this compound is not widely documented, but it is produced under Good Manufacturing Practice (GMP) conditions for research purposes . The production process involves automated synthesis modules, such as the GE TRACERLab FX2 N, ensuring high radiochemical yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tosylethyl-PE2I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium azide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .
Scientific Research Applications
Tosylethyl-PE2I is primarily used in neurochemical research. It is a valuable tool for studying the dopamine transporter (DAT) in the brain . The compound is used in positron emission tomography (PET) imaging to quantify dopaminergic function, which is crucial for understanding neurodegenerative disorders like Parkinson’s disease . Its high affinity and selectivity for DAT make it an excellent radioligand for in vivo imaging .
Mechanism of Action
The mechanism of action of Tosylethyl-PE2I involves its interaction with the dopamine transporter (DAT) in the central nervous system . The compound binds to DAT, inhibiting the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, enhancing dopaminergic signaling . The molecular targets include the DAT protein, and the pathways involved are primarily related to dopaminergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Fluoroethyl-PE2I: Another radioligand used for DAT imaging, known for its high selectivity and affinity.
Desmethyl-PE2I: A potential by-product in the synthesis of Tosylethyl-PE2I.
Uniqueness
This compound is unique due to its specific binding properties and high selectivity for the dopamine transporter. Compared to similar compounds like Fluoroethyl-PE2I, this compound offers distinct advantages in terms of stability and imaging quality .
Properties
CAS No. |
1391711-43-5 |
---|---|
Molecular Formula |
C27H32INO5S |
Molecular Weight |
609.52 |
Purity |
>95% |
Synonyms |
2-(4-Methylphenylsulfonyl)ethyl 8-[(2E)-3-iodoprop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo-[3.2.1]octane-2-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.